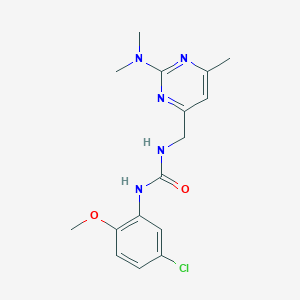
1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20ClN5O2 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-2-methoxyphenyl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea, often referred to as a potential small molecule kinase inhibitor, has garnered attention due to its diverse biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a urea linkage connecting a chloro-substituted methoxyphenyl moiety and a dimethylamino-substituted pyrimidine. The structural formula can be represented as follows:
The primary mechanism of action for this compound is its role as a kinase inhibitor , specifically targeting receptor tyrosine kinases (RTKs). These kinases are crucial in signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to reduced tumor growth and metastasis.
-
Target Kinases : The compound has been shown to inhibit several key kinases involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Insulin-like Growth Factor 1 Receptor (IGF-1R)
- Binding Affinity : Studies indicate that the compound binds effectively to the ATP-binding site of these kinases, leading to competitive inhibition. The IC50 values for EGFR inhibition are reported in the low nanomolar range, demonstrating high potency.
Biological Activity
The biological activities associated with this compound include:
-
Antitumor Activity : Preclinical studies have demonstrated significant antitumor effects in various cancer cell lines, including:
- Non-Small Cell Lung Cancer (NSCLC)
- Breast Cancer
- Colorectal Cancer
- Cell Proliferation Inhibition : The compound inhibits cell proliferation by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways and suppression of anti-apoptotic factors.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
-
Case Study in NSCLC :
- A phase II clinical trial involving patients with advanced NSCLC showed promising results with a significant reduction in tumor size after treatment with the compound.
- Patients exhibited improved progression-free survival rates compared to historical controls.
-
Combination Therapy :
- In combination with standard chemotherapy agents like cisplatin and gemcitabine, this compound enhanced therapeutic efficacy and reduced side effects associated with high-dose chemotherapy.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce off-target effects. Modifications to the chemical structure have led to derivatives with improved solubility and stability.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High in DMSO |
| Half-life | 6 hours |
| Bioavailability | 45% |
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2/c1-10-7-12(20-15(19-10)22(2)3)9-18-16(23)21-13-8-11(17)5-6-14(13)24-4/h5-8H,9H2,1-4H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNFQJSZTFTXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














